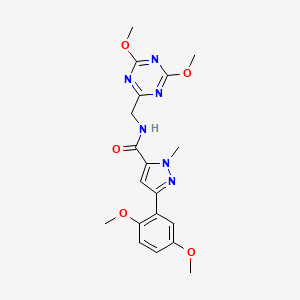
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N6O5 and its molecular weight is 414.422. The purity is usually 95%.
BenchChem offers high-quality N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Researchers have developed numerous pyrazole derivatives, including compounds structurally related to "N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide," focusing on their synthesis and evaluation for various biological activities. These activities range from anticancer to antimicrobial effects, highlighting the compound's potential in therapeutic applications. Studies such as the synthesis of novel pyrazole derivatives as potential anti-inflammatory agents with minimal ulcerogenic activity indicate significant biological efficacy in vivo against carrageenan-induced rat paw edema, showcasing the anti-inflammatory potential of such compounds (El‐Hawash & El-Mallah, 1998). Additionally, research into the molecular interaction of pyrazole derivatives with specific receptors, such as the CB1 cannabinoid receptor, provides insight into their potential mechanism of action and interaction with biological targets (Shim et al., 2002).
Antimicrobial and Antitubercular Properties
Pyrazole and triazine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, a study on the design, synthesis, antitubercular, and antibacterial activities of 1,3,5-triazinyl carboxamide derivatives reveals the synthesis of novel compounds with significant potency against tuberculosis and bacterial infections, offering a promising avenue for the development of new antimicrobial agents (Bodige et al., 2020).
Molecular Structure Analysis
Research into the synthesis, crystal structure, and Hirshfeld surface analysis of pyrazole derivatives, including their interaction with other molecules and their structural stability, contributes to a deeper understanding of their chemical properties and potential applications in drug design. Such studies provide essential insights into the molecular configuration, stability, and potential intermolecular interactions critical for the development of pharmaceutical compounds (Prabhuswamy et al., 2016).
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5/c1-25-14(9-13(24-25)12-8-11(27-2)6-7-15(12)28-3)17(26)20-10-16-21-18(29-4)23-19(22-16)30-5/h6-9H,10H2,1-5H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGUKFLCEDRJAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3=NC(=NC(=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

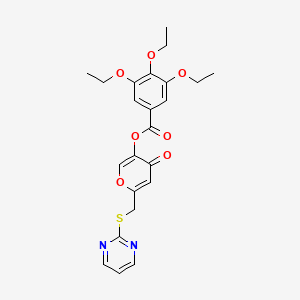
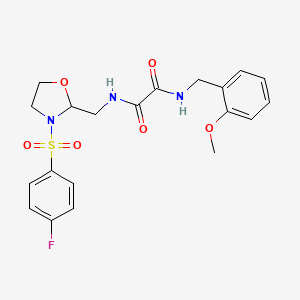
![N-(3,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2874779.png)
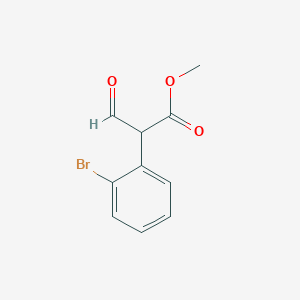
![2-({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2874783.png)
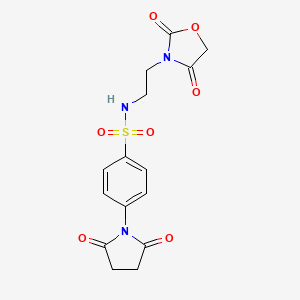
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2874787.png)
![Methyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2874789.png)
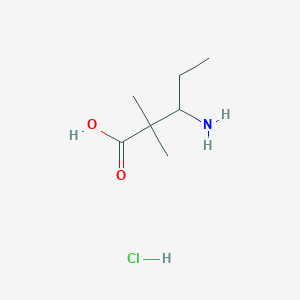
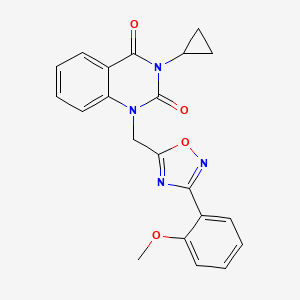
![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2874792.png)
![1-[(2-Chloroacetyl)amino]-3-(2,4-dichlorophenyl)urea](/img/structure/B2874793.png)
![N-(3,4-dichlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2874797.png)
![1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine](/img/structure/B2874799.png)